4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Description
4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a pyridin-2-yl group at position 3, and a carboxylic acid moiety at position 3. The molecular formula is C${10}$H${9}$N${3}$O${2}$S, with a molecular weight of 235.27 g/mol (inferred from structural analogs, see Table 1). The carboxylic acid group at position 5 enables further derivatization, making this compound a versatile intermediate in drug discovery and material science.
Properties
IUPAC Name |
4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-6-7(5-3-1-2-4-11-5)12-15-8(6)9(13)14/h1-4H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZPQQGKMOQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and α-haloketone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid is with a molecular weight of approximately 221.24 g/mol. The compound features both nitrogen and sulfur atoms, which contribute to its reactivity and interaction with biological targets.
Chemistry
Building Block for Synthesis : This compound serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its thiazole and pyridine rings allow for diverse chemical modifications, facilitating the development of new materials and compounds.
Biology
Enzyme Inhibition : Research indicates that this compound acts as an enzyme inhibitor. It has shown potential in inhibiting key protein kinases such as AKT and ERK, which are vital for cell survival and proliferation. This inhibition can lead to altered cellular signaling pathways, affecting processes such as apoptosis and cell growth.
Cellular Effects : The compound modulates various cellular processes, including gene expression and metabolism. It has been observed to influence signaling pathways related to cell proliferation and apoptosis, demonstrating its potential in cancer research .
Medicine
Antimicrobial Activity : The compound has been explored for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of derivatives of thiazole compounds, it was found that certain derivatives of this compound exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Research
Research conducted on the modulation of apoptotic pathways by this compound revealed that it significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cell lines. This suggests its potential use as an adjunct therapy in cancer treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Positional Isomerism in Pyridinyl Substitution
- 4-Amino-3-(pyridin-3-yl)-1,2-thiazole-5-carboxylic acid (): This positional isomer replaces the pyridin-2-yl group with pyridin-3-yl. While the molecular formula (C${10}$H${9}$N${3}$O${2}$S) and weight (235.27 g/mol) remain identical, the altered nitrogen position in the pyridine ring affects electronic properties and steric interactions.
- 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid (): With pyridin-4-yl substitution, this compound lacks the amino group, reducing its reactivity. The molecular weight (206.02 g/mol, calculated from [M+H]+ m/z) is lower, and collision cross-section (CCS) values for [M+H]+ (141.7 Ų) suggest a more compact structure than the target compound.
Halogen and Alkyl Substituents
- 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid (): Substitution with bromine (position 4) and methoxy (position 3) increases molecular weight (237.96 g/mol ) but reduces CCS ([M+H]+: 134.4 Ų ), likely due to the electron-withdrawing bromine group compacting the structure. This compound’s lower CCS compared to pyridinyl analogs highlights steric and electronic substituent effects.
- 4-Ethyl-1,2-thiazole-5-carboxylic acid (): The ethyl group at position 4 simplifies the structure (C${6}$H${7}$NO$_{2}$S, 157.19 g/mol), resulting in the lowest CCS ([M+H]+: 131.9 Ų) among analogs.
Aromatic and Electron-Withdrawing Groups
- 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid (): Replacing pyridinyl with 4-fluorophenyl introduces a lipophilic aromatic ring. The boiling point (319°C ) and density (1.4 g/cm³ ) reflect strong intermolecular forces, suggesting utility in high-temperature applications.
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic Acid (): This derivative features chlorine and trifluoromethyl groups, significantly increasing acidity and electron-withdrawing effects. Such substitutions are common in agrochemicals and antivirals, contrasting with the target compound’s amino group, which offers nucleophilic reactivity.
Physicochemical Properties
Collision Cross-Section (CCS) Analysis
CCS values, indicative of molecular size and conformation in the gas phase, vary with substituents (Table 2):
Thermal and Solubility Profiles
- The fluorophenyl analog () shows a high boiling point (319°C ), attributed to strong π-π stacking and dipole interactions. In contrast, aliphatic substituents (e.g., ethyl) reduce boiling points due to weaker van der Waals forces.
- Amino and carboxylic acid groups enhance water solubility via hydrogen bonding, whereas halogenated or lipophilic substituents (e.g., trifluoromethyl in ) increase hydrophobicity.
Table 2: Predicted Collision Cross-Section (CCS) Values
Biological Activity
4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects. This article explores the biochemical properties, cellular effects, and research findings related to the biological activity of this compound.
The molecular formula of this compound is with a molecular weight of approximately 220.24 g/mol. The compound contains both nitrogen and sulfur atoms, which contribute to its reactivity and interaction with biological targets.
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits enzymes involved in metabolic pathways, modulating biochemical processes within cells.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 8.0 |
| Protein Kinase B (AKT) | Mixed-type | 15.0 |
Cellular Effects
The compound significantly influences cellular processes such as cell signaling pathways and gene expression. It has been observed to modulate pathways involved in cell proliferation and apoptosis, affecting cell survival and growth.
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on various cancer cell lines, the compound demonstrated notable cytotoxicity:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.0 | Induction of apoptosis via Bcl-2 downregulation |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.0 | Inhibition of VEGFR signaling |
The results indicate that the compound effectively induces apoptosis and inhibits cell proliferation in cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of key protein kinases such as AKT and ERK, which are crucial for cell survival and proliferation.
- Modulation of Apoptotic Pathways : It alters the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
- Interaction with Receptors : The compound has been shown to interact with various receptors involved in cellular signaling, further influencing cell fate decisions .
Research Applications
This compound is being explored for various applications in scientific research:
Q & A
Q. What are the recommended synthetic routes for 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid, and what intermediates are critical for yield optimization?
Answer: A common approach involves multi-step reactions starting with pyridine-2-carboxaldehyde and thiosemicarbazide to form the thiazole core. Key intermediates include 5-(pyridin-2-yl)-1,3-thiazole precursors, which undergo carboxylation and amination. For example, esterification of the thiazole ring using ethyl chloroformate, followed by hydrolysis to the carboxylic acid, is critical. Substituted pyridyl groups may require regioselective coupling via Suzuki-Miyaura or Ullmann reactions . Yield optimization depends on controlling reaction temperature (e.g., 60–80°C for cyclization) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Standard characterization includes:
Q. What bioactivity screening methods are suitable for this compound?
Answer:
- Enzyme Inhibition Assays: Use fluorometric or colorimetric assays (e.g., for kinases or proteases) with ATP/NADH-coupled detection. IC₅₀ values can be determined via dose-response curves .
- Antimicrobial Screening: Disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Answer: Contradictions often arise from substituent effects. For example:
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl or nitro groups on the pyridine ring may enhance enzyme inhibition but reduce solubility, complicating dose-response relationships .
- Steric Effects: Bulky substituents (e.g., tert-butyl) may hinder binding in hydrophobic enzyme pockets.
Methodology:
Q. What strategies are effective in optimizing the stability of this compound under experimental conditions?
Answer:
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or oxidation byproducts .
- Formulation: Use lyophilization for long-term storage or buffer systems (e.g., PBS at pH 7.4) to minimize carboxylic acid deprotonation .
- Light Sensitivity: Store in amber vials if UV-Vis analysis shows λmax < 300 nm (indicating photoactivity) .
Q. How can advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?
Answer:
- Dynamic NMR (DNMR): Detect tautomerism (e.g., thione ↔ thiol forms) via temperature-dependent ¹H NMR shifts .
- X-ray Diffraction: Resolve crystal packing effects and hydrogen-bonding networks (e.g., NH₂⋯O=C interactions in the solid state) .
- Computational Chemistry: DFT calculations (B3LYP/6-311+G*) to model energy barriers between tautomers .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
Answer:
- Analog Synthesis: Systematically vary substituents (e.g., pyridyl → isoxazolyl or thienyl) and assess bioactivity .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
- In Silico Screening: Dock analogs into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthesis .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
